molecular formula C5H10O5 B1348372 beta-D-Arabinopyranose CAS No. 6748-95-4

beta-D-Arabinopyranose

Cat. No. B1348372
CAS RN: 6748-95-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SQOUGZDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-arabinopyranose is a D-arabinopyranose with beta-configuration at the anomeric position. It is an enantiomer of a beta-L-arabinopyranose . It is a natural product found in Capsicum annuum, Medicago sativa, and other organisms .


Synthesis Analysis

The synthesis of beta-D-arabinopyranose is a topic of ongoing research. One study suggests that the exclusive presence of β -D-ribofuranose in nucleic acids is still a conundrum in prebiotic chemistry, given that pyranose species are substantially more stable at equilibrium . Another study discusses the enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides .


Molecular Structure Analysis

The molecular formula of beta-D-arabinopyranose is C5H10O5 . The structure of beta-D-arabinopyranose was inferred from the ability of GDP-Ara to form borate complexes, and the anomeric configuration was deduced from the results of mild base hydrolysis experiments .


Chemical Reactions Analysis

The chemical reactions involving beta-D-arabinopyranose are not well-documented in the literature. More research is needed in this area .


Physical And Chemical Properties Analysis

Beta-D-arabinopyranose has a molecular weight of 150.13 g/mol . It has a density of 1.1897 (rough estimate), a melting point of 156-160°C, a boiling point of 191.65°C (rough estimate), and a flash point of 155.3°C . It is soluble in water .

Scientific Research Applications

  • Chemo-Enzymatic Synthesis Applications : Beta-D-Arabinopyranose is integral in the chemo-enzymatic synthesis of nucleosides such as Fludarabine and Nelarabine, showcasing its importance in biochemical synthesis methods. MacDonald's method, utilizing alpha-D-arabinofuranose 1-phosphate and beta-D-arabinopyranose 1-phosphate, highlights the compound's role in producing medically relevant nucleosides with the aid of recombinant enzymes (Konstantinova et al., 2011).

  • Role in Plant Cell Wall Biosynthesis : Beta-D-Arabinopyranose is essential in the biosynthesis of plant cell wall polysaccharides. Its involvement in the transfer of single arabinopyranose units onto arabino-oligosaccharides in plant systems, such as mung bean hypocotyls, underscores its significance in plant biology and the study of glycosyltransferases (Ishii et al., 2005).

  • Enzymatic Activity and Structure Elucidation : The enzymatic synthesis and purification of uridine diphospho-beta-L-arabinopyranose, a precursor for the biosynthesis of arabinose-containing polymers in plants, demonstrate beta-D-Arabinopyranose's role in enzymatic processes and structural biology. This compound's synthesis and turnover highlight its utility in understanding the biochemical pathways of plant cell wall components (Pauly et al., 2000).

  • Biotechnological Applications : The characterization of a beta-L-arabinopyranosidase from Bifidobacterium longum, which hydrolyzes pNP-beta-L-arabinopyranoside, reveals beta-D-Arabinopyranose's importance in biotechnology, specifically in the degradation of larch wood arabinogalactan. This study opens avenues for exploring beta-D-Arabinopyranose in biocatalysis and microbial metabolism (Shimokawa et al., 2015).

Safety And Hazards

When handling beta-D-arabinopyranose, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided, as should dust formation .

properties

IUPAC Name

(2R,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052836
Record name L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name L-Arabinopyranose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

beta-D-Arabinopyranose

CAS RN

6748-95-4, 87-72-9
Record name beta-D-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006748954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinopyranose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arabinopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-D-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZE7Z17TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Arabinose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Arabinopyranose
Reactant of Route 2
beta-D-Arabinopyranose
Reactant of Route 3
beta-D-Arabinopyranose
Reactant of Route 4
beta-D-Arabinopyranose
Reactant of Route 5
beta-D-Arabinopyranose
Reactant of Route 6
beta-D-Arabinopyranose

Citations

For This Compound
4
Citations
SA Villarreal-Soto, S Beaufort, J Bouajila… - Process …, 2019 - Elsevier
The production of natural bioactive compounds through the fermentation of plants has increased in recent years. The biological activities of the extracts obtained from the fermentation of …
Number of citations: 146 www.sciencedirect.com
S Abid, A Berraaouan… - Letters in Drug Design & …, 2016 - ingentaconnect.com
Background: Alpha-glucosidase is the key enzyme involved in catalyzing the carbohydrate alpha-glucosidase through hydrolysis. It is implicated in several metabolic pathways, …
Number of citations: 6 www.ingentaconnect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
PT Beurskens, G Beurskens, R de Gelder, JMM Smits… - 2008 - 128.95.152.162
The majority of'small molecule'crystal structures is solved using direct methods and/or Patterson methods, see Fig. 1. There are several good programs based on direct methods that …
Number of citations: 2 128.95.152.162

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.